N-(4-(N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)butyramide
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Description
N-(4-(N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)butyramide is a useful research compound. Its molecular formula is C24H33N3O3S and its molecular weight is 443.61. The purity is usually 95%.
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Biological Activity
N-(4-(N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)butyramide is a complex organic compound with potential biological activities that are currently under investigation. This compound is characterized by its unique structure, which includes a tetrahydroquinoline moiety known for various pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is C23H30N4O3S, and it has a molecular weight of approximately 446.58 g/mol. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C23H30N4O3S |
Molecular Weight | 446.58 g/mol |
LogP | 3.568 |
Polar Surface Area | 38.96 Ų |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
Pharmacological Potential
Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:
- Anticancer Activity : Compounds derived from tetrahydroquinoline have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. For instance, studies on related compounds have demonstrated their ability to inhibit tumor growth in vitro and in vivo models .
- Neuroprotective Effects : Some tetrahydroquinoline derivatives have been reported to provide neuroprotection against oxidative stress and neurodegeneration, suggesting potential applications in treating neurodegenerative diseases .
The mechanism by which this compound exerts its biological effects may involve the modulation of specific signaling pathways. For example:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation, potentially leading to reduced tumor growth and improved outcomes in inflammatory diseases .
- Interaction with Receptors : The compound may interact with various receptors in the body, influencing neurotransmitter systems and contributing to its neuroprotective effects .
Case Studies
Several studies have explored the biological activity of tetrahydroquinoline derivatives:
- Study on Anticancer Properties : A recent study demonstrated that a related compound significantly inhibited the growth of human breast cancer cells by inducing apoptosis through the activation of caspase pathways .
- Neuroprotective Study : Another investigation revealed that a tetrahydroquinoline derivative protected neuronal cells from glutamate-induced toxicity by enhancing mitochondrial function and reducing oxidative stress markers .
Properties
IUPAC Name |
N-[4-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethylsulfamoyl]phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O3S/c1-3-6-24(28)26-21-9-11-22(12-10-21)31(29,30)25-15-14-19-8-13-23-20(18-19)7-5-17-27(23)16-4-2/h8-13,18,25H,3-7,14-17H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOSOBBXAYQJHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC3=C(C=C2)N(CCC3)CCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.